3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
Description
Properties
IUPAC Name |
3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-chlorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2FN2O3S/c23-16-7-9-18(10-8-16)31(28,29)27-12-11-22(26-27)15-3-1-4-17(13-15)30-14-19-20(24)5-2-6-21(19)25/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQTWVQKNBKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole (CAS No. 477711-01-6) is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C24H18ClFN2O3
- Molecular Weight : 436.86 g/mol
- CAS Number : 477711-01-6
- Synonyms : 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-chlorophenylsulfonyl)-1H-pyrazole
The structure features a pyrazole core substituted with a chlorophenyl sulfonyl group and a chloro-fluorobenzyl ether, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Notably, it has been evaluated for its efficacy against various cancer cell lines, particularly glioblastoma.
- Inhibition of Kinases : The compound has shown low micromolar activity against specific kinases such as AKT2/PKBβ, which is a significant target in cancer therapy due to its role in promoting cell survival and proliferation in tumors. In vitro studies demonstrated that the compound inhibited neurosphere formation in primary patient-derived glioma stem cells, indicating its potential as an anti-glioma agent .
- Selectivity Towards Cancer Cells : The compound exhibited potent growth inhibitory effects on glioblastoma cell lines while maintaining low cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index . This selectivity is crucial for minimizing side effects during cancer treatment.
Enzyme Inhibition
The sulfonamide moiety present in the compound is known for its enzyme inhibitory properties. Research indicates that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases including Alzheimer's and infections .
The mechanism by which this compound exerts its biological effects can be attributed to:
- Kinase Inhibition : By inhibiting AKT signaling pathways, the compound disrupts cellular processes that lead to tumor growth and survival.
- Enzyme Interaction : The presence of the sulfonamide group allows for interaction with target enzymes, potentially leading to therapeutic effects against bacterial infections or other pathologies.
Study on Glioblastoma
In a recent study focusing on glioblastoma treatments, the compound was part of a series evaluated for their anti-glioma activity. It was found to significantly inhibit tumor growth in both 2D cultures and 3D neurosphere models derived from patient samples. The study emphasized that while the compound showed promising results against cancerous cells, further optimization is needed for clinical applications .
Antibacterial Potential
Although primarily studied for its anticancer properties, preliminary investigations into its antibacterial activity have also been conducted. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains, suggesting that this pyrazole derivative may exhibit multi-faceted biological activities .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Data :
| Compound | MIC (μg/ml) | Bacterial Target |
|---|---|---|
| 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole | 0.78 | Staphylococcus aureus |
| Another derivative (similar structure) | 3.12 | Enterococcus faecalis |
These results suggest that the compound demonstrates potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, which is critical in treating infections.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory response.
Inhibition of COX Enzymes :
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
These findings indicate that the compound may effectively suppress inflammation by inhibiting COX enzymes, which could be beneficial in developing anti-inflammatory drugs.
Study on Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various pyrazole derivatives similar to the target compound. Results showed a strong bactericidal effect against Staphylococcus aureus, with minimal toxicity observed in human cell lines at therapeutic doses.
In Vivo Toxicity Assessment
In vivo studies using mouse models demonstrated that doses up to 50 mg/kg did not exhibit significant toxicity, as evaluated by blood plasma organ toxicity markers and histological examinations of liver and kidney tissues. This suggests a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural features:
- Trifluoromethyl Group : Enhances hydrophobic interactions and potentially increases membrane permeability.
- Chloro Substituents : Contribute to increased binding affinity to bacterial targets.
These structural characteristics are crucial for optimizing the compound's efficacy and selectivity in therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogous pyrazole derivatives:
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization involves adjusting reaction parameters such as temperature (e.g., 80–100°C for condensation steps), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reagents like 2-chloro-6-fluorobenzyl chloride and sulfonating agents. Catalytic additives (e.g., K₂CO₃ for deprotonation) and reaction time (monitored via TLC/HPLC) are critical. Post-synthesis purification via column chromatography or recrystallization improves purity .
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and connectivity. Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). X-ray crystallography, if feasible, resolves absolute configuration .
Basic: What safety protocols are advised for handling this compound?
Methodological Answer:
Use PPE (gloves, goggles) and work in a fume hood. While specific GHS data are unavailable, structural analogs (e.g., triazoles with sulfonyl groups) suggest potential irritancy. Store in inert, dry conditions (argon atmosphere) to prevent decomposition. Monitor for exothermic reactions during synthesis .
Basic: How can biological activity be assessed in preliminary assays?
Methodological Answer:
Screen against target enzymes (e.g., kinases) or receptors using fluorescence polarization or ELISA. Cytotoxicity can be evaluated via MTT assays in cell lines (IC₅₀ determination). Dose-response curves and controls (DMSO vehicle) ensure reliability .
Advanced: What computational strategies predict reactivity or biological interactions?
Methodological Answer:
Density Functional Theory (DFT) calculates electron distribution and reactive sites (e.g., sulfonyl group electrophilicity). Molecular docking (AutoDock Vina) models ligand-target binding, while MD simulations assess stability. QSAR models correlate substituent effects with activity .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Replicate studies under standardized conditions (pH, temperature, cell lines). Use statistical tools (ANOVA, t-tests) to assess variability. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Meta-analyses of structural analogs (e.g., pyrazole derivatives) may clarify trends .
Advanced: What experimental design principles minimize bias in activity studies?
Methodological Answer:
Implement factorial designs (e.g., Box-Behnken) to test multiple variables (concentration, incubation time). Use randomization and blinding in assay setups. Power analysis determines sample size adequacy. Include positive/negative controls and replicate measurements (n ≥ 3) .
Advanced: How does the compound’s reactivity vary under acidic/basic conditions?
Methodological Answer:
Stability studies (HPLC monitoring) at pH 2–12 identify degradation pathways. The sulfonyl group may hydrolyze under strong acids/bases, while the benzyl ether linkage is pH-sensitive. Buffered solutions (e.g., phosphate) stabilize during biological assays .
Advanced: Can statistical methods improve reaction optimization?
Methodological Answer:
Response Surface Methodology (RSM) models interactions between variables (e.g., temperature, catalyst loading). Central Composite Design (CCD) reduces experimental runs while maximizing data robustness. Pareto charts rank parameter significance .
Advanced: How to establish structure-activity relationships (SAR) for analogs?
Methodological Answer:
Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups). Compare bioactivity data (IC₅₀, Ki) to identify critical moieties. Molecular overlay studies (e.g., ROCS) highlight pharmacophore similarities. Correlate electronic (Hammett σ) or steric parameters (Taft) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
